![molecular formula C18H22N6OS2 B2359254 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941942-05-8](/img/structure/B2359254.png)
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-(Methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a multi-ring system inclusive of pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves several key steps:
Formation of Pyrazolo[3,4-d]pyrimidine: : This step involves the reaction of 4-amino-1H-pyrazole with suitable reagents to construct the pyrazolo[3,4-d]pyrimidine framework.
Thioether Formation: : Incorporation of the methylthio group, often through a nucleophilic substitution reaction involving methylthiol or its derivatives.
Substitution with Piperidine: : Introduction of the piperidin-1-yl group through an appropriate substitution reaction.
Ethyl Linker Attachment: : Linking the ethyl group via standard alkylation protocols.
Carboxamide Formation on Thiophene: : Finally, the incorporation of the thiophene-2-carboxamide moiety is achieved through acylation or amidation reactions.
Industrial Production Methods
For industrial production, these reactions are typically optimized for scale-up. Key considerations include reaction yields, the availability of starting materials, and cost-effective purification methods. Continuous flow reactors may be employed to enhance reaction efficiency and maintain stringent quality controls.
化学反応の分析
Types of Reactions
Oxidation: : The methylthio group may undergo oxidation to form sulfoxides or sulfones under suitable conditions.
Reduction: : Selective reduction can modify certain functional groups without disrupting the integrity of the multi-ring system.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the piperidin-1-yl or thiophene-2-carboxamide moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidized Derivatives: : Sulfoxides and sulfones from the oxidation of the methylthio group.
Reduced Intermediates: : Various hydride-reduced analogs.
Substitution Products: : Diversely substituted piperidine and thiophene derivatives.
科学的研究の応用
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exhibits significant potential across multiple research fields:
Chemistry: : Used as a synthetic intermediate for developing novel materials and molecular architectures.
Biology: : Studied for its interactions with biological macromolecules and potential therapeutic uses.
Medicine: : Investigated for its pharmacological properties, particularly its roles in modulating enzyme activity or receptor binding.
作用機序
The mechanism by which this compound exerts its effects is dependent on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate interaction and activity.
Receptor Modulation: : Interacting with cellular receptors, influencing signal transduction pathways.
Pathways Involved: : Modulation of signaling cascades such as kinase pathways, which are critical in cellular processes.
類似化合物との比較
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is compared with:
Analogous Pyrazolopyrimidines: : Similar in core structure but vary in substituent groups.
Piperidinyl Compounds: : Variations in the piperidine substitution affect their chemical and biological properties.
Thiophene Derivatives: : Different functionalities on the thiophene ring yield distinct reactivity profiles.
List of Similar Compounds
N-(2-(6-((4-Methylpiperidin-1-yl)methyl)-4-(thiophen-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)carboxamide
N-(2-(6-(Methylthio)-4-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(6-(Methylthio)-4-(piperidin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
That’s the rundown on this compound. Heavy stuff, but fascinating, right?
特性
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS2/c1-26-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-27-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCRJCGBGCMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
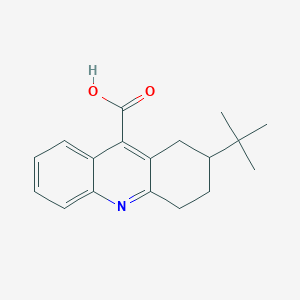
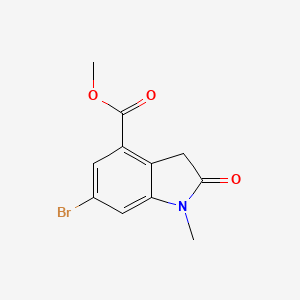
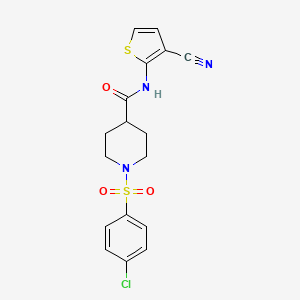
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2359176.png)
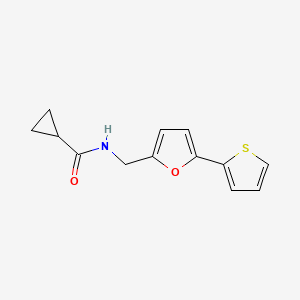
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2359181.png)
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2359182.png)
![[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2359185.png)
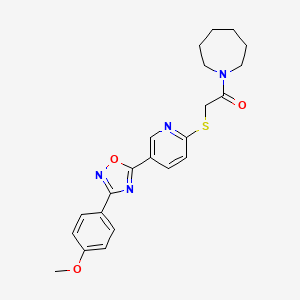
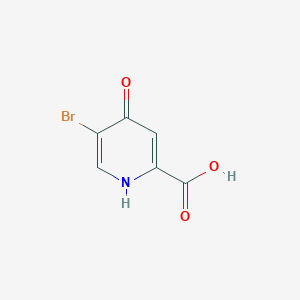
![N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2359190.png)
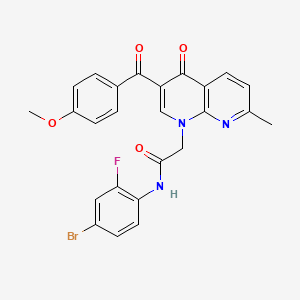
![4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide](/img/structure/B2359193.png)
